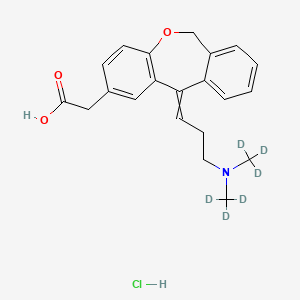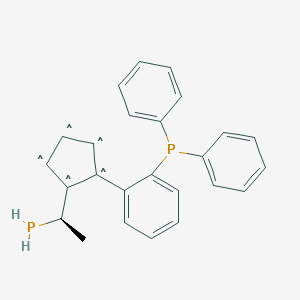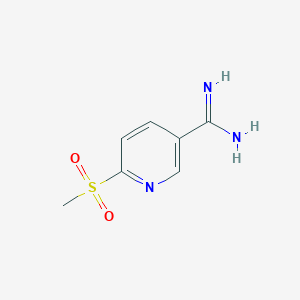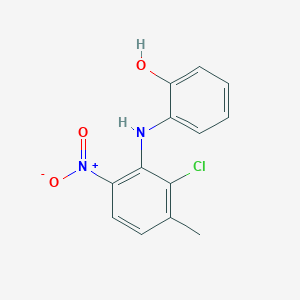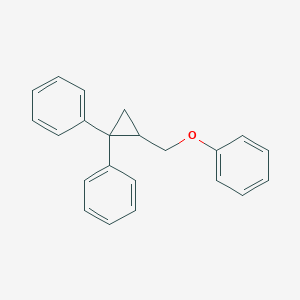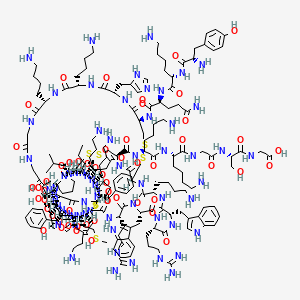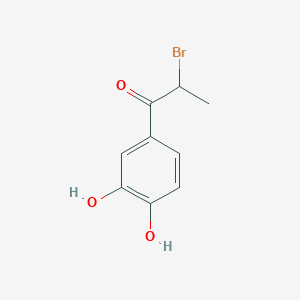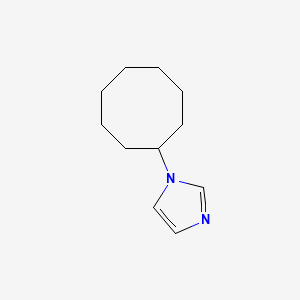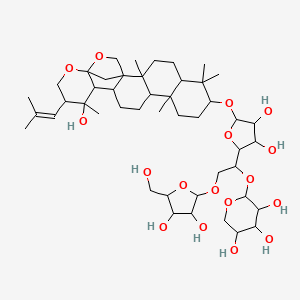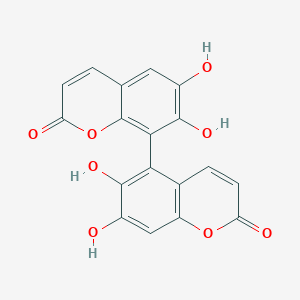
Isoeuphorbetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoeuphorbetin is a useful research compound. Its molecular formula is C18H10O8 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Pharmakologie
Isoeuphorbetin hat sich als potenzieller HCV-Proteaseinhibitor erwiesen, was für die Behandlung von Hepatitis C von Bedeutung sein könnte . Seine Fähigkeit, das Proteasenzym zu hemmen, kann die Replikation des Virus verhindern und so einen therapeutischen Weg für Patienten mit dieser Erkrankung eröffnen.
Biotechnologie
Im Bereich der Biotechnologie könnten die Eigenschaften von this compound bei der Entwicklung von Biosensoren genutzt werden. Diese Geräte könnten die Reaktivität der Verbindung nutzen, um biologische Informationen zu detektieren oder zu messen, die in ein elektrisches Signal zur Analyse und Diagnostik umgewandelt werden können .
Umweltwissenschaften
This compound könnte Anwendungen in der Umweltwissenschaft haben, insbesondere bei der Entwicklung von nachhaltigen Praktiken und der Sanierung der Umwelt. Seine chemischen Eigenschaften könnten genutzt werden, um Systeme zu entwickeln, die Schadstoffe in verschiedenen Ökosystemen überwachen und entfernen .
Materialwissenschaften
Die einzigartige Struktur der Verbindung könnte für die Herstellung von fortschrittlichen Materialien untersucht werden. Forscher könnten die Integration von this compound in neue Verbundwerkstoffe oder Beschichtungen untersuchen, die zur Entwicklung von Materialien mit verbesserter Haltbarkeit oder spezifischen Wechselwirkungen mit Licht und anderen Energieformen beitragen könnten .
Synthetische Chemie
This compound ist ein interessantes Thema in der synthetischen Chemie für die Herstellung von Cumarinderivaten. Diese Derivate haben ein breites Spektrum an biologischer Aktivität und können bei der Synthese neuer Verbindungen verwendet werden, die potenzielle Anwendungen von Pharmazeutika bis hin zu Agrochemikalien haben .
Pharmakologie
In der Pharmakologie erstreckt sich die Rolle von this compound auf die Untersuchung von Arzneimittelmetabolismus und Pharmakokinetik. Es kann verwendet werden, um zu verstehen, wie Medikamente im Körper metabolisiert werden, was für die Entwicklung sicherer und wirksamer Medikamente entscheidend ist .
Wirkmechanismus
Target of Action
Isoeuphorbetin is a potent inhibitor of the Hepatitis C Virus (HCV) protease . The HCV protease is a critical enzyme that plays a key role in the life cycle of the HCV, making it a primary target for therapeutic intervention.
Mode of Action
This compound interacts with the HCV protease, inhibiting its function
Biochemical Pathways
The inhibition of the HCV protease by this compound disrupts the life cycle of the HCV . This prevents the virus from replicating and spreading, thereby reducing the viral load in the body.
Result of Action
The inhibition of the HCV protease by this compound can lead to a reduction in the viral load of HCV . This can potentially alleviate the symptoms of HCV infection and slow the progression of the disease.
Biochemische Analyse
Biochemical Properties
Isoeuphorbetin interacts with the HCV protease, an enzyme crucial for the life cycle of the HCV . The nature of this interaction is inhibitory, with this compound effectively reducing the activity of the HCV protease .
Cellular Effects
The inhibition of the HCV protease by this compound impacts various cellular processes. It disrupts the replication of the HCV, thereby influencing cell function . This includes effects on cell signaling pathways, gene expression, and cellular metabolism related to the virus life cycle .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the HCV protease . This binding inhibits the enzyme, leading to a decrease in HCV replication and changes in gene expression related to the virus life cycle .
Temporal Effects in Laboratory Settings
The effects of this compound on HCV protease inhibition have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathways related to HCV infection It interacts with the HCV protease, potentially affecting metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-7-1-3-13(22)26-18(7)15(17(9)24)14-8-2-4-12(21)25-11(8)6-10(20)16(14)23/h1-6,19-20,23-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQXBHUUFURBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What can we understand about the structure of isoeuphorbetin based on the research titles?
A1: While the provided abstracts lack structural data, both research titles [, ] explicitly mention "euphorbetin and this compound." The prefix "iso-" typically signifies isomers in chemistry, implying that euphorbetin and this compound share the same molecular formula but differ in the arrangement of their atoms. This suggests a close structural relationship between the two compounds.
Q2: What is the significance of developing "synthetic approaches" towards these bicoumarins?
A2: The research titles [, ] emphasize "synthetic approaches," indicating that obtaining these bicoumarins from natural sources might be challenging. Developing efficient synthetic routes is crucial for several reasons. First, it enables access to sufficient quantities of these compounds for further research, including biological activity studies. Second, it allows for the potential creation of analogs with improved properties, such as enhanced activity or reduced toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
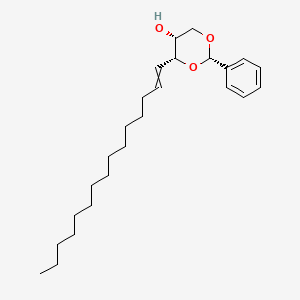
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
